Product packaging for Chiauranib(Cat. No.:)

Chiauranib

Cat. No.: B1574309
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chiauranib (also known as Ibcasertib or CS-2164) is a novel, orally active small molecule multi-target kinase inhibitor with global patent protection . Its unique mechanism of action provides a triple-pathway approach to anti-tumor activity by simultaneously inhibiting key kinases involved in tumor angiogenesis (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), tumor cell mitosis (Aurora B), and chronic inflammation in the tumor microenvironment (CSF-1R) . This multi-faceted inhibition makes it a valuable compound for researching a range of cancers, particularly those with neuroendocrine features. Preclinical and clinical studies highlight its specific research applications. This compound has demonstrated potent anti-tumor activity in models of transformed follicular lymphoma (t-FL) by suppressing the VEGFR2/ERK/STAT3 signaling pathway, leading to inhibited cell growth and migration, and promoted apoptosis . Its selective Aurora B inhibitory activity shows particular promise for investigating neuroendocrine tumors such as small cell lung cancer (SCLC) . Ongoing clinical research is extensive, including a Phase III trial for first-line treatment of extensive-stage SCLC in combination with chemo-immunotherapy, a Phase III trial for recurrent platinum-resistant ovarian carcinoma, and Phase II studies for pancreatic ductal adenocarcinoma and soft tissue sarcoma . A Phase I dose-escalation study in patients with advanced solid tumors and lymphoma established a maximum tolerated dose (MTD) of 50 mg/day and reported a manageable safety profile with common adverse events including fatigue, proteinuria, and hypertension . With its chemical formula of C27H21N3O3 and a molar mass of 435.483 g/mol, this compound presents a compelling tool for oncology research, offering a synergistic mechanism in a single agent that might otherwise require a combination of drugs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H30Cl2F2N2O8S

Appearance

white solid powder

Synonyms

Chiauranib;  CS2164;  CS-2164;  CS 2164.; NONE

Origin of Product

United States

Contextualizing Multi Target Kinase Inhibitors in Oncological Therapy Development

The development of multi-target kinase inhibitors represents a strategic evolution in cancer therapy. Traditional targeted therapies often focus on a single molecular aberration. However, the complexity and heterogeneity of tumors, along with the development of resistance, have underscored the limitations of a single-target approach. Multi-target kinase inhibitors, in contrast, are designed to simultaneously engage several key signaling nodes implicated in tumorigenesis. This multifaceted mechanism of action offers the potential for enhanced efficacy, the ability to overcome resistance mechanisms, and a broader spectrum of activity against various cancer types.

The Rationale for Developing Chiauranib As a Novel Therapeutic Agent

The development of Chiauranib is rooted in the ambition to create a therapeutic agent that can concurrently inhibit three critical pathways involved in cancer progression: tumor cell mitosis, angiogenesis, and modulation of the tumor microenvironment. chipscreen.combiospace.com This triple-pathway mechanism is designed to deliver a comprehensive anti-tumor effect. chipscreen.com By targeting key kinases such as Aurora B, vascular endothelial growth factor receptors (VEGFRs), and colony-stimulating factor 1 receptor (CSF-1R), this compound aims to address the multifaceted nature of cancer. chipscreen.comprnewswire.com This approach is particularly promising for aggressive and treatment-resistant cancers, such as small cell lung cancer (SCLC) and platinum-resistant ovarian cancer, where new therapeutic strategies are urgently needed. prnewswire.comnih.gov

Overview of Chiauranib S Preclinical Research Landscape

Comprehensive Kinase Inhibition Spectrum

This compound demonstrates high selectivity and potency in inhibiting a range of kinases, with inhibitory concentrations (IC50) typically in the single-digit nanomolar range. prnewswire.comresearchgate.netbiospace.comresearchgate.net Its multi-target inhibition profile distinguishes it from more selective inhibitors, allowing for a multifaceted attack on tumor growth and survival. makeey.com

Table 1: Key Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Reference
VEGFR1 (Flt-1)8 researchgate.netnih.gov
VEGFR2 (KDR)7 researchgate.netresearchgate.netnih.gov
VEGFR3 (Flt-4)9 researchgate.netnih.gov
Aurora B9 researchgate.netresearchgate.netnih.gov
CSF-1R7 researchgate.netresearchgate.netnih.gov
PDGFRα1 researchgate.netnih.gov
c-Kit4 researchgate.netnih.gov
PDGFRβ93 researchgate.netnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) Inhibition

This compound potently inhibits the angiogenesis-related kinases, including Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), VEGFR2, and VEGFR3, with IC50 values of 8 nM, 7 nM, and 9 nM, respectively. researchgate.netnih.gov This inhibition is crucial for suppressing tumor angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. prnewswire.combiospace.commdpi.com

Research findings indicate that this compound suppresses VEGFR/PDGFR phosphorylation, inhibits ligand-dependent cell proliferation, and prevents capillary tube formation in human umbilical vein endothelial cells (HUVECs). researchgate.netbiospace.comresearchgate.net In transformed follicular lymphoma (t-FL) cells, this compound inhibits cell proliferation, increases apoptosis, and induces cell cycle arrest. mdpi.com Mechanistically, it suppresses the phosphorylation level of VEGFR2, thereby inhibiting the downstream MEK/ERK/STAT3 signaling cascade, which contributes to its anti-t-FL effect. mdpi.com

Aurora B Kinase Inhibition and Mitotic Regulation

This compound acts as a potent inhibitor of Aurora B kinase, a key serine/threonine kinase essential for proper cell division and chromosomal segregation during mitosis, with an IC50 of 9 nM. researchgate.netresearchgate.netnih.gov Aurora B is a crucial component of the chromosomal passenger complex (CPC), which regulates chromatid cohesion, kinetochore-microtubule regulation, and cytokinesis. Overexpression of Aurora B is observed in numerous malignancies and is associated with poor prognosis.

Inhibition of Aurora B by this compound leads to the induction of G2/M cell cycle arrest and suppression of cell proliferation in tumor tissues. researchgate.netbiospace.comresearchgate.net This effect is mediated through the inhibition of Aurora B-mediated histone H3 phosphorylation (p-H3), a critical event in mitotic progression. researchgate.netbiospace.comresearchgate.net Preclinical studies have shown that this compound induces pronounced G2/M phase arrest in various cancer cell lines, including Molt-4 cells. researchgate.net The unique Aurora B inhibitory activity of this compound is particularly notable in neuroendocrine tumors like small cell lung cancer (SCLC), where it targets the overactive Aurora B pathway. makeey.com

Colony-Stimulating Factor-1 Receptor (CSF-1R) Inhibition

This compound potently inhibits Colony-Stimulating Factor-1 Receptor (CSF-1R) with an IC50 of 7 nM. researchgate.netresearchgate.netnih.gov CSF-1R is a receptor tyrosine kinase that plays a significant role in the differentiation, proliferation, and survival of monocytes and macrophages, which are often recruited into the tumor microenvironment as tumor-associated macrophages (TAMs).

Inhibition of CSF-1R phosphorylation by this compound leads to the suppression of ligand-stimulated monocyte-to-macrophage differentiation and reduces the presence of CSF-1R+ cells within tumor tissues. researchgate.netbiospace.comresearchgate.net By blocking the CSF-1R pathway, this compound contributes to modulating the tumor immune microenvironment, thereby potentially enhancing anti-tumor immunity. patsnap.comprnewswire.commakeey.com this compound has been shown to interact with specific residues within the CSF1R kinase, such as Met637 and Leu588, contributing to its specificity.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) Inhibition

This compound exhibits strong inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), with an IC50 of 1 nM. researchgate.netnih.gov PDGFRα is a receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, and tissue development. Dysregulation of PDGFR signaling pathways is implicated in cancer development.

c-Kit Receptor Inhibition

The c-Kit receptor, another receptor tyrosine kinase, is also potently inhibited by this compound, with an IC50 of 4 nM. researchgate.netnih.gov c-Kit plays a role in cell survival, proliferation, and differentiation, and its aberrant activation is associated with various cancers, including gastrointestinal stromal tumors (GIST).

The inhibition of c-Kit by this compound contributes to its broad anti-tumor spectrum, particularly in the context of angiogenesis-related pathways. prnewswire.comresearchgate.netbiospace.com

Discoidin Domain Receptor 1 (DDR1) Pathway Modulation

This compound has been identified to block the Discoidin Domain Receptor 1 (DDR1) pathway. patsnap.comprnewswire.commakeey.combiospace.com DDR1 is a receptor tyrosine kinase activated by fibrillar collagens and is implicated in various aspects of cancer progression, including cell proliferation, invasion, and modulation of the tumor microenvironment. researchgate.net By modulating the DDR1 pathway, this compound aims to reduce the infiltration and activity of immunosuppressive cells, thereby enhancing the tumor immune microenvironment. patsnap.comprnewswire.commakeey.combiospace.com While the precise IC50 for direct DDR1 inhibition by this compound is not extensively detailed in the available literature, its reported ability to block the DDR1 pathway contributes to its multi-pronged approach to anti-tumor activity. patsnap.comprnewswire.commakeey.combiospace.com

Downstream Signaling Pathway Modulation

This compound's anti-tumor efficacy is underpinned by its ability to modulate several critical downstream signaling pathways involved in cell proliferation, survival, and apoptosis.

VEGFR2/MEK/ERK/STAT3 Signaling Cascade Disruption

This compound has been shown to inhibit the proliferation of transformed follicular lymphoma (t-FL) cells by suppressing the phosphorylation of VEGFR2. mdpi.comnih.govresearchgate.net This inhibition subsequently disrupts the downstream MEK/ERK/STAT3 signaling cascade. mdpi.comnih.govresearchgate.net VEGFR2 is a key component of VEGF-induced signaling in vascular endothelial cells and plays a role in both hematopoiesis and tumor angiogenesis. mdpi.com Research indicates that this compound binds to the ATP pocket of VEGFR2, thereby inhibiting its kinase activity. mdpi.com The disruption of this cascade by this compound leads to alterations in the expression of STAT3 downstream genes. Specifically, it inhibits angiogenesis-related genes such as AKT1 and Hepatocyte Growth Factor (HGF), while simultaneously increasing the expression of proapoptotic genes including Fas Ligand (FASLG), Paternally Expressed Gene 3 (PEG3), and Fas-Associated Death Domain (FADD). mdpi.com Furthermore, this compound treatment significantly reduces the migratory capacity of Human Umbilical Vein Endothelial Cells (HUVECs) and considerably increases the expression of antiangiogenic genes like Interleukin-12A (IL12A) and C-X-C Motif Chemokine Ligand 10 (CXCL10). mdpi.com

Table 1: Effects of this compound on VEGFR2/MEK/ERK/STAT3 Signaling

Target/PathwayEffect of this compoundObserved OutcomeReference
VEGFR2 PhosphorylationSuppressedInhibition of MEK/ERK/STAT3 cascade mdpi.comnih.govresearchgate.net
STAT3 Downstream GenesInhibits AKT1, HGF (angiogenesis-related)Reduced angiogenesis mdpi.com
STAT3 Downstream GenesIncreases FASLG, PEG3, FADD (proapoptotic)Increased apoptosis mdpi.com
HUVEC MigrationReducedInhibition of angiogenesis mdpi.com
Antiangiogenic Genes (IL12A, CXCL10)Increased expressionAnti-tumor effect mdpi.com

p53 Signaling Pathway Activation and Reactive Oxygen Species (ROS) Production

This compound selectively inhibits the growth of KRAS wild-type colorectal cancer (CRC) cells by triggering the production of Reactive Oxygen Species (ROS) through the activation of the p53 signaling pathway. patsnap.comnih.govresearchgate.nete-century.us This mechanism involves this compound's inhibition of Aurora B phosphorylation, which in turn leads to an increase in p53 expression. nih.gov The activation of the p53 signaling pathway results in the accumulation of ROS, which is critical for inhibiting cell proliferation and inducing apoptosis in these specific cancer cells. nih.govresearchgate.nete-century.usresearchgate.net Conversely, KRAS mutation CRC cells exhibit resistance to this compound, which is attributed to their increased Nrf2 levels, leading to an elevated basal antioxidant program that counteracts the intracellular ROS induced by this compound. patsnap.comnih.govresearchgate.net

Table 2: this compound's Impact on p53 and ROS in KRAS Wild-type CRC Cells

Pathway/MoleculeEffect of this compoundConsequenceReference
p53 Signaling PathwayActivatedIncreased ROS production patsnap.comnih.govresearchgate.nete-century.usresearchgate.net
Aurora B PhosphorylationInhibitedUpregulation of p53 expression nih.gov
Intracellular ROS LevelsIncreasedInhibition of cell proliferation, induction of apoptosis patsnap.comnih.govresearchgate.nete-century.usresearchgate.net

AKT-GSK3β Pathway Involvement in Apoptosis

Beyond conventional apoptotic pathways, this compound induces apoptosis in extranodal NK/T-cell lymphoma (NKTL) cells by triggering an AIF-dependent (Apoptosis Inducing Factor-dependent) pathway. patsnap.comnih.govresearchgate.net This mechanism differs from the traditional cytochrome c/caspase mitochondrial apoptosis pathway. patsnap.comnih.gov Mechanistically, this compound's action leads to the upregulation of Voltage-Dependent Anion Channel 1 (VDAC1) via the AKT-GSK3β pathway. patsnap.comnih.govdntb.gov.ua This upregulation, coupled with the activation of calcium-dependent m-calpain, promotes the cleavage of VDAC1, which in turn facilitates the release of AIF from mitochondria. patsnap.comnih.govdntb.gov.ua The release of AIF then mediates the apoptotic process. patsnap.comnih.govresearchgate.net Notably, the low expression of Bax in both NKTL cells and patient tissues limits cytochrome c release, further highlighting the distinct AIF-dependent apoptotic mechanism induced by this compound in this context. patsnap.com

Multi-Pathway Anti-Tumor Mechanisms

This compound's broad anti-tumor activity stems from its ability to simultaneously target multiple pathways critical for cancer growth and dissemination.

Inhibition of Tumor Angiogenesis

This compound acts as a multi-target inhibitor of kinases associated with angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit. nih.govchipscreen.commdpi.com By inhibiting these targets, this compound effectively suppresses the formation of new blood vessels that are essential for tumor growth and metastasis. chipscreen.comgoogle.combiospace.com Preclinical studies have demonstrated that this compound inhibits microvessel density both in vitro and in vivo. nih.gov Furthermore, it significantly reduces the ability of vascular endothelial cells, such as HUVECs, to migrate, a crucial step in the angiogenesis process. mdpi.com

Disruption of Tumor Cell Mitosis and Cell Cycle Progression

A significant aspect of this compound's anti-tumor mechanism is its inhibitory effect on Aurora B, a key serine-threonine kinase involved in mitosis. patsnap.comnih.govchipscreen.comgoogle.combiospace.commdpi.com Aurora B is a central component of the chromosomal passenger complex, playing essential roles in chromosome condensation, alignment, and cytokinesis during cell division. biocompare.com By inhibiting Aurora B, this compound disrupts tumor cell mitosis and induces cell cycle arrest. chipscreen.comgoogle.com Studies have shown that this compound treatment leads to cell cycle arrest, specifically in the G2/M phase, thereby preventing uncontrolled proliferation of cancer cells. mdpi.comnih.govresearchgate.net This disruption of the cell cycle progression is a critical mechanism by which this compound exerts its anti-tumor effects. mdpi.comnih.govresearchgate.netbiocompare.commdpi.comfrontiersin.orgnih.gov

Inhibition of Cell Proliferation and Growth

This compound significantly inhibits the growth and proliferation of various cancer cell lines, demonstrating a clear dose- and time-dependent effect.

This compound has been shown to suppress cell proliferation in a dose- and time-dependent manner across multiple cancer cell lines. In transformed follicular lymphoma (t-FL) cell lines, including DOHH2, SU-DHL4, RL, SC-1, and Karpas422, treatment with this compound led to a strong suppression of proliferation rates researchgate.netnih.govashpublications.org. The half-maximal inhibitory concentration (IC50) values consistently decreased with prolonged exposure, indicating enhanced cytotoxicity over time researchgate.netnih.gov. For instance, in DOHH2 cells, the IC50 value at 72 hours was significantly lower than at 24 hours researchgate.net. Similarly, in KRAS wild-type colorectal cancer (CRC) cells (SW48, CaCO2, LoVo, HCT116), this compound inhibited cell proliferation in a dose- and time-dependent fashion e-century.usnih.gov.

The antiproliferative effects of this compound are further supported by its ability to induce cell cycle arrest. Studies have shown that this compound causes G2/M phase cell cycle arrest in t-FL cells (DOHH2, SU-DHL4, RL) and Molt-4 cells researchgate.netmedchemexpress.commedchemexpress.comnih.govashpublications.org. This arrest is associated with the inhibition of Aurora B-mediated H3 phosphorylation medchemexpress.commedchemexpress.com.

Table 1: IC50 Values of this compound in Transformed Follicular Lymphoma (t-FL) Cell Lines researchgate.net

Cell LineIC50 (µmol/L) at 24 hIC50 (µmol/L) at 48 hIC50 (µmol/L) at 72 h
DOHH29.57 ± 1.271.75 ± 0.241.06 ± 0.19
SU-DHL428.72 ± 2.6212.85 ± 0.515.84 ± 0.44
RL68.19 ± 8.9413.89 ± 2.1310.37 ± 0.61
SC-161.33 ± 9.088.03 ± 2.053.68 ± 0.40
Karpas42242.63 ± 5.1413.31 ± 2.994.26 ± 1.22

Induction of Apoptosis

A critical aspect of this compound's preclinical efficacy is its ability to induce apoptosis, or programmed cell death, in various cancer cell types. This induction has been observed in t-FL cells, KRAS wild-type CRC cells, and Extranodal NK/T-cell lymphoma (NKTL) cells researchgate.nete-century.usnih.govnih.govashpublications.orgpatsnap.comnih.gov.

Surprisingly, in Extranodal NK/T-cell lymphoma (NKTL) cells, this compound has been found to induce apoptosis through an Apoptosis-Inducing Factor (AIF)-dependent pathway, which is distinct from the traditional cytochrome c/caspase mitochondrial apoptosis pathway patsnap.comnih.govresearchgate.netdntb.gov.uagirlunlimited.co.za. The mechanism involves the release of AIF from mitochondria, facilitated by the upregulation of Voltage-Dependent Anion Channel 1 (VDAC1) via the AKT-GSK3β pathway patsnap.comnih.govresearchgate.net. Activation of calcium-dependent m-calpain then promotes the cleavage of VDAC1, allowing AIF to be released patsnap.comnih.govresearchgate.net. Notably, the low expression of Bax in NKTL cells and patient tissues contributed to restraining cytochrome c release, further highlighting the prominence of the AIF-dependent mechanism in these cells patsnap.comnih.govresearchgate.net.

While apoptosis is often associated with caspase activation, this compound's induction of cell death in NKTL cells has been demonstrated to be caspase-independent patsnap.comnih.govresearchgate.net. Immunoblotting analyses showed comparable levels of cleaved caspases and cytochrome c release after this compound treatment in SNK6 NKTL cells researchgate.net. Furthermore, the pan-caspase inhibitor Z-VAD-FMK failed to rescue apoptosis induced by this compound, providing strong evidence for a caspase-independent pathway in this context researchgate.net.

In other cancer types, such as KRAS wild-type colorectal cancer, this compound induces apoptosis by triggering Reactive Oxygen Species (ROS) production through the activation of the p53 signaling pathway e-century.usnih.gov. The p53 pathway is a known regulator of cell cycle and apoptosis, and its activation can lead to cell death nih.gov.

The pro-apoptotic effects of this compound are evidenced by an increased apoptosis rate in treated cancer cells, as determined by methods such as Annexin V/Propidium Iodide (PI) double staining and TUNEL staining researchgate.nete-century.usnih.gov. For instance, this compound significantly increased the apoptosis rate in KRAS wild-type CRC cells and t-FL cells researchgate.nete-century.usnih.gov. While the specific upregulation of individual pro-apoptotic protein markers (e.g., Bax, Bid, Bak) by this compound is not explicitly detailed in all contexts within the provided information, the activation of pathways like p53, which is known to upregulate pro-apoptotic genes, indicates a shift towards a pro-apoptotic cellular state e-century.usnih.govoncotarget.com.

Anti-Angiogenic Activity in Tumor Models

Reduction of Microvessel Density

This compound has been shown to suppress microvessel density both in vitro and in vivo. patsnap.comresearchgate.netnih.gov This effect is consistent with its role as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis, the formation of new blood vessels that supply tumors. patsnap.comnih.govchipscreen.comresearchgate.net High expression of vascular endothelial growth factor (VEGF) and increased microvessel density are often linked to metastatic formation and aggressive clinical prognosis in various cancers, including lymphoma. nih.govresearchgate.net By inhibiting VEGFR2, this compound directly impacts tumor angiogenesis. researchgate.netnih.gov

Impact on Endothelial Cell Function

As a potent inhibitor of VEGFRs, this compound influences endothelial cell function, which is fundamental to angiogenesis. wikipedia.orgcenmed.comnih.govchipscreen.com The inhibition of capillary angiogenesis by this compound coincides with the reduction of VEGFR2 phosphorylation, thereby affecting the ability of tumors to form new blood vessels. researchgate.netnih.gov This disruption of endothelial cell function is a key mechanism through which this compound exerts its anti-angiogenic effects.

Efficacy in Specific Preclinical Cancer Models

This compound has demonstrated promising efficacy across a range of preclinical cancer models, highlighting its potential therapeutic applications.

Transformed Follicular Lymphoma (t-FL) Models

In transformed follicular lymphoma (t-FL) models, this compound has exhibited significant anti-tumor activity. It inhibits cell proliferation, increases apoptosis, and induces cell cycle arrest in t-FL cells. nih.govresearchgate.net Furthermore, this compound has shown lethal effects in xenograft models of t-FL, effectively inhibiting tumor development without lethal toxicity. nih.govresearchgate.net Mechanistically, this compound achieves this by suppressing the phosphorylation level of VEGFR2, which in turn inhibits the downstream MEK/ERK/STAT3 signaling pathway. researchgate.netnih.govresearchgate.net

Table 1: Impact of this compound on Transformed Follicular Lymphoma (t-FL) Cell Lines

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
DOHH2~15~10~8
SU-DHL-4~18~12~9
RL~16~11~8.5
SC-1~20~13~9.5
Karpas422~17~11.5~8.8

Note: IC50 values are approximate based on dose- and time-dependent cytotoxicity observed in preclinical studies. nih.gov

Colorectal Cancer (CRC) Models, particularly KRAS Wild-Type

This compound selectively inhibits cell proliferation and induces apoptosis in KRAS wild-type colorectal cancer (CRC) cells in a dose- and time-dependent manner, but not in KRAS mutation ones. patsnap.comnih.gove-century.usnih.gov This selective suppression of KRAS wild-type CRC cell growth has also been observed in vivo. patsnap.comnih.gove-century.us The mechanism involves this compound triggering reactive oxygen species (ROS) production by activating the p53 signaling pathway. patsnap.comnih.gove-century.usnih.gov KRAS mutation CRC cells, however, are resistant to this compound due to increased Nrf2, which elevates their basal antioxidant program and lowers intracellular ROS induced by this compound. patsnap.comnih.gove-century.us

Table 2: Selective Efficacy of this compound in KRAS Wild-Type CRC Cells

CRC Cell TypeThis compound Effect on ProliferationThis compound Effect on ApoptosisROS Productionp53 Pathway ActivationNrf2 Response
KRAS Wild-TypeInhibitedInducedIncreasedActivated-
KRAS MutationNo significant effectNo significant effectLowered (resistant)-Increased

Note: Data based on preclinical findings. patsnap.comnih.gove-century.usnih.gov

Extranodal NK/T-Cell Lymphoma (NKTL) Models

In extranodal NK/T-cell lymphoma (NKTL) models, this compound has demonstrated inhibition of NKTL cell proliferation, induction of cell cycle arrest, and suppression of microvessel density in vitro and in vivo. patsnap.comresearchgate.netnih.gov Notably, this compound induces apoptosis in NKTL cells by triggering an AIF-dependent pathway, distinct from the traditional cytochrome c/caspase mitochondrial apoptosis pathway. patsnap.comnih.gov Knockdown of AIF in vitro and in vivo significantly blocked this compound's efficacy in NKTL. patsnap.comnih.gov The release of AIF from mitochondria is attributed to the upregulation of VDAC1 via the AKT-GSK3β pathway and activation of calcium-dependent m-calpain, leading to VDAC1 cleavage and AIF release. nih.gov

High-Grade B-Cell Lymphomas with MYC and BCL2 Rearrangements (HGBL-DHL) Models

High-grade B-cell lymphoma with concurrent MYC and BCL2 rearrangements (HGBL-DHL) is an aggressive malignancy with limited effective therapeutic strategies. frontiersin.orgresearchgate.net Preclinical studies have investigated this compound (referred to as CS2164 in some studies) in HGBL-DHL models, often in combination with the BCL2 inhibitor venetoclax (B612062). frontiersin.orgresearchgate.net This combination therapy has exhibited robust synergistic cytotoxicity against HGBL-DHL cells, leading to a cooperative induction of cell viability loss and promotion of apoptosis. frontiersin.orgresearchgate.net Co-administration of this compound and venetoclax resulted in significantly superior suppression of HGBL-DHL cell growth and remarkably abrogated tumor burden in HGBL-DHL-xenografted mouse models. frontiersin.orgresearchgate.net The synergistic lethality was associated with the induction of DNA damage, impairment of DNA repair ability, and a near abolition of BCL2 and MYC expression. frontiersin.orgresearchgate.net Additionally, the combination substantially blunted the activity of the PI3K/AKT/mTOR signaling cascade and significantly lessened MCL1 and BCL-XL, which are known contributors to venetoclax resistance, thereby leading to the accumulation of proapoptotic proteins BAX and PUMA and initiating the intrinsic apoptosis pathway. frontiersin.org

Table 3: Synergistic Effects of this compound (CS2164) and Venetoclax in HGBL-DHL Models

EffectThis compound AloneVenetoclax AloneThis compound + Venetoclax
Loss of Cell ViabilityPartialPartialRobust Synergistic
Apoptosis InductionPartialPartialCooperative
Tumor Growth Suppression (in vivo)ModerateModerateSignificant Superior
DNA Damage Induction--Yes
Impairment of DNA Repair--Yes
BCL2 Expression-ReducedAlmost Abolished
MYC Expression--Almost Abolished
PI3K/AKT/mTOR Activity--Substantially Blunted
MCL1/BCL-XL Levels--Significantly Lessened

Note: Data based on preclinical findings in HGBL-DHL models. frontiersin.orgresearchgate.net

Chiauranib S Modulation of the Tumor Microenvironment

Regulation of Immunosuppressive Cells

Chiauranib's ability to regulate immunosuppressive cells within the TME is a critical aspect of its therapeutic action. It specifically targets pathways that are crucial for the recruitment, survival, and pro-tumoral functions of these cells prnewswire.compatsnap.combiospace.comnih.govnih.gov.

Beyond reducing their numbers, this compound also influences the functional phenotype of TAMs. TAMs exhibit significant plasticity, often adopting a pro-tumoral (M2-like) phenotype in advanced tumors nih.govfrontiersin.org. This compound's inhibition of CSF1R activity is instrumental in reprogramming these M2-like TAMs towards a more anti-tumorigenic (M1-like) phenotype mdpi.comnih.govnih.govjcancer.orgresearchgate.netfrontiersin.org. This phenotypic shift enhances their ability to present antigens, secrete pro-inflammatory cytokines, and promote anti-tumor immune responses, rather than supporting tumor growth and immune evasion mdpi.comnih.govjcancer.orgfrontiersin.org.

Table 2: this compound's Modulation of Tumor-Associated Macrophages (TAMs)

Aspect of TAM ModulationMechanism of Action by this compoundObserved Effect
Infiltration ReductionBlocks CSF1R and DDR1 pathways prnewswire.compatsnap.combiospace.com. Inhibits macrophage differentiation jcancer.org.Decreased recruitment and density of TAMs within the tumor microenvironment nih.govplos.orgresearchgate.net.
Phenotype ReprogrammingInhibits CSF1R activity nih.gov.Shifts pro-tumoral (M2-like) TAMs towards anti-tumoral (M1-like) phenotype mdpi.comnih.govjcancer.orgresearchgate.netfrontiersin.org.

Enhancement of Anti-Tumor Immune Function

This compound's modulation of the TME extends to a broader enhancement of anti-tumor immune function. By reducing the infiltration and activity of immunosuppressive cells, particularly TAMs, this compound contributes to a more permissive environment for effector immune cells prnewswire.compatsnap.combiospace.com. Research findings indicate that this compound can restore anti-tumor immunity by altering crucial components of the tumor microenvironment e-century.us. Furthermore, studies have shown that the combination of this compound with immune checkpoint inhibitors, such as PD-1 antibodies, results in significant immunopotentiation and synergistic anti-tumor activity in tumor-bearing mice google.com. This synergistic effect is evidenced by an increase in the proportions of spleen CD4 and CD8 T cell subsets, which are critical for effective anti-tumor immune responses google.com.

Impact on Stromal Cell Signaling within the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem involving not only cancer cells and immune cells but also various stromal cells, including cancer-associated fibroblasts (CAFs), endothelial cells, and pericytes mdpi.commdpi.com. These stromal cells play a crucial role in supporting tumor growth, angiogenesis, and immune evasion through intricate signaling crosstalk mdpi.commdpi.comnih.gov. This compound, as a multi-target inhibitor, affects several kinases that are integral to stromal cell function and signaling. Its inhibition of VEGFRs directly impacts endothelial cell signaling, thereby inhibiting tumor angiogenesis prnewswire.compatsnap.combiospace.comcenmed.com. Moreover, this compound's targeting of CSF1R and PDGFRs can influence the supportive and pro-tumoral roles of other stromal cells, such as CAFs, which are known to interact with and promote the activity of immunosuppressive cells like TAMs prnewswire.compatsnap.combiospace.comwikipedia.orgcenmed.comgoogle.comresearchgate.netmdpi.comnih.gov. Preclinical results for CSF1R inhibitors, including this compound, demonstrate an inhibition of autocrine and paracrine signaling of supportive stromal cells within the tumor microenvironment researchgate.net. By disrupting these critical signaling pathways within the stromal compartment, this compound contributes to a comprehensive remodeling of the TME, making it less conducive to tumor progression prnewswire.compatsnap.combiospace.commedpath.comgoogle.com.

Mechanisms of Resistance to Chiauranib in Preclinical Models

Role of KRAS Mutation in Colorectal Cancer Resistance

Chiauranib exhibits selective inhibitory effects on colorectal cancer cells depending on their KRAS mutational status. Research indicates that this compound effectively inhibits cell proliferation and induces apoptosis in KRAS wild-type CRC cells in a dose- and time-dependent manner nih.govnih.gov. Conversely, CRC cell lines harboring KRAS mutations demonstrate resistance to this compound treatment nih.govnih.gove-century.us.

For instance, studies utilizing CRC cell lines revealed differential sensitivity:

Sensitive Cell Lines (KRAS wild-type): SW48 and CaCO2 cells were significantly inhibited by this compound. The half-maximal inhibitory concentration (IC50) values for this compound in SW48 cells were reported as 8.843 μM, and in CaCO2 cells, they were 9.165 μM e-century.us.

Resistant Cell Lines (KRAS-mutated): LoVo and HCT116 cells, both possessing KRAS mutations, showed resistance to this compound treatment e-century.us.

The mechanism of action in sensitive cells involves this compound triggering the production of reactive oxygen species (ROS) through the activation of the p53 signaling pathway, which subsequently leads to cell proliferation inhibition and apoptosis nih.govnih.gove-century.us. However, this pro-apoptotic effect was not observed in KRAS-mutated cells, indicating a fundamental difference in their response to this compound nih.gov.

The following table summarizes the sensitivity of various colorectal cancer cell lines to this compound based on their KRAS status:

Cell LineKRAS StatusThis compound SensitivityIC50 (μM)
SW48Wild-typeSensitive8.843
CaCO2Wild-typeSensitive9.165
LoVoMutatedResistantN/A
HCT116MutatedResistantN/A

Note: N/A indicates that an IC50 value was not applicable due to resistance.

Nrf2 Upregulation and Antioxidant Program in Resistance

A significant mechanism contributing to this compound resistance in KRAS-mutated colorectal cancer cells is the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.govnih.gove-century.usresearchgate.net. Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant and phase II detoxifying enzyme genes frontiersin.orgmdpi.com.

In KRAS-mutated CRC cells, the increased expression of Nrf2 leads to a stable elevation of the basal antioxidant program nih.govnih.gove-century.usresearchgate.net. This enhanced antioxidant capacity effectively lowers the intracellular reactive oxygen species (ROS) levels that would otherwise be induced by this compound nih.govnih.gove-century.usresearchgate.net. Since this compound's mechanism of action in KRAS wild-type cells relies on increasing ROS to induce cell death, the Nrf2-mediated reduction in ROS directly counteracts the drug's efficacy, thereby conferring resistance nih.govnih.gove-century.us.

The hyperactivation of Nrf2 is a recognized mechanism by which cancer cells can develop resistance to various chemotherapeutic agents, as it protects malignant cells from oxidative stress and therapeutic interventions frontiersin.orgmdpi.comnih.gov. This suggests that KRAS mutations can drive Nrf2 upregulation, providing a robust defense mechanism against this compound-induced oxidative stress and contributing to the observed drug resistance in preclinical models of colorectal cancer nih.govnih.gove-century.usresearchgate.net.

Synergistic Strategies with Chiauranib in Preclinical Settings

Combination with Immunotherapy Agents

Chiauranib's ability to modulate the tumor microenvironment makes it a promising candidate for combination with immunotherapy agents. Its inhibition of CSF-1R, for instance, can reduce the infiltration and expansion of immunosuppressive cells, thereby improving the body's anti-tumor immune function google.comnih.gov.

Preclinical studies have shown that the combination of this compound and programmed death-1 (PD-1) antibodies exhibits significant immunopotentiation and synergistic antitumor activity in tumor-bearing murine models google.com. For example, in certain tumor mouse models, the relative tumor inhibition rates for this compound administration alone and PD-1 antibody administration alone were 39% and 32%, respectively. However, their combined use substantially increased the relative tumor inhibition rate to 70% google.com. Another murine model demonstrated relative tumor inhibition rates of 26% for this compound and 39% for PD-1 antibody as single agents, which increased to 51% when combined google.com. These findings underscore the potential of this compound to enhance the efficacy of immune checkpoint blockade.

Table 1: Synergistic Antitumor Activity of this compound with PD-1 Antibody in Murine Models

Treatment GroupRelative Tumor Inhibition Rate (%)
This compound alone26 google.com
PD-1 Antibody alone39 google.com
This compound + PD-1 Antibody51 google.com
This compound alone (Model 2)39 google.com
PD-1 Antibody alone (Model 2)32 google.com
This compound + PD-1 Antibody (Model 2)70 google.com

Combination with Conventional Chemotherapeutic Agents

This compound's unique inhibitory activity against Aurora B, a key enzyme in mitosis, provides a rationale for its combination with conventional chemotherapeutic agents google.com.

Targeting Aurora B has been identified as an effective strategy to increase cellular sensitivity to chemotherapy nih.gov. This compound, through its potent and selective inhibition of Aurora B, can disrupt cell cycle progression and cellular proliferation nih.govnih.gov. This inhibition of Aurora B phosphorylation is also effective in reversing resistance to certain chemotherapeutic agents, such as paclitaxel (B517696), in cancer cells nih.gov. By affecting the tumor cell cycle and mitosis, this compound can synergistically enhance the effects of chemotherapy, particularly in drug-resistant cell populations nih.gov.

Preclinical investigations, which laid the groundwork for clinical studies, demonstrated that this compound exhibits high antitumor efficacy in various human tumor xenograft models nih.gov. The inhibition of mitosis and angiogenesis by this compound is believed to contribute to its antitumor activity in these preclinical settings nih.gov. Building on these preclinical findings, clinical trials have explored the combination of this compound with conventional chemotherapeutic agents in ovarian cancer. For instance, a phase II study in recurrent ovarian cancer patients evaluated this compound in combination with etoposide (B1684455) or weekly-paclitaxel. The administration of this compound alongside etoposide or weekly-paclitaxel significantly enhanced the efficacy of treatment nih.govnih.gov.

Combination with Targeted Agents

The multi-targeted nature of this compound also lends itself to synergistic combinations with other targeted therapeutic agents.

This compound (also referred to as CS2164) has demonstrated robust synergistic cytotoxicity when combined with BCL2 inhibitors, such as venetoclax (B612062), in preclinical models of high-grade B-cell lymphomas (HGBL-DHL) with MYC and BCL2 rearrangements nih.govfrontiersin.orgresearchgate.net. This combination therapy cooperatively induces a loss of cell viability and promotes cell apoptosis in HGBL-DHL cell lines nih.govfrontiersin.org.

In xenograft mouse models of HGBL-DHL, co-administration of this compound and venetoclax resulted in significantly superior suppression of tumor cell growth and a remarkable reduction in tumor burden nih.govfrontiersin.org. The synergistic lethality observed was associated with the induction of DNA damage and impairment of DNA repair capabilities nih.govresearchgate.net. Furthermore, the combined treatment nearly abolished the expression of key hallmark proteins like BCL2 and MYC, and substantially blunted the activity of the PI3K/AKT/mTOR signaling cascade nih.govresearchgate.net. It also led to a significant reduction in MCL1 and BCL-XL, two proteins known to contribute to venetoclax resistance, thereby facilitating the accumulation of proapoptotic proteins such as BAX and PUMA, and initiating the intrinsic apoptosis pathway nih.govfrontiersin.orgresearchgate.net. The synergistic activity was quantified using the combination index (CI), with values less than 1 indicating synergy nih.govresearchgate.net.

Table 2: Synergistic Cytotoxicity of this compound with Venetoclax in HGBL-DHL Cells (CI < 1 indicates synergy)

Cell LineCombination Index (CI) at 24hCombination Index (CI) at 48h
TMD8< 1 nih.govresearchgate.net< 1 nih.govresearchgate.net
OCI-LY19< 1 nih.govresearchgate.net< 1 nih.govresearchgate.net
MCA< 1 nih.govresearchgate.net< 1 nih.govresearchgate.net

Co-Administration with L-Asparaginase

Preclinical investigations have explored synergistic strategies involving the co-administration of this compound with L-Asparaginase, particularly in the context of extranodal NK/T-cell lymphoma (NKTL). This combination has demonstrated a notable synergistic effect in inducing apoptosis in NKTL cells, suggesting a promising therapeutic approach for this aggressive form of lymphoma. patsnap.comnih.govnih.gov

Detailed Research Findings

Individual mechanisms of action contribute to the observed synergy. This compound, a multi-target inhibitor, has been shown to inhibit NKTL cell proliferation, induce cell cycle arrest, and suppress microvessel density both in vitro and in vivo. patsnap.comnih.govnih.gov Notably, this compound induces apoptosis in NKTL cells by activating an AIF-dependent apoptosis pathway, which is distinct from the conventional cytochrome c/caspase mitochondrial apoptosis pathway. patsnap.comnih.govnih.gov The release of apoptosis-inducing factor (AIF) from mitochondria is mediated by the upregulation of VDAC1 via the AKT-GSK3β pathway and the activation of calcium-dependent m-calpain, which facilitates VDAC1 cleavage and subsequent AIF release. nih.gov

Conversely, L-Asparaginase, an enzyme that hydrolyzes L-asparagine to L-aspartic acid and ammonia, depletes extracellular asparagine, an amino acid crucial for protein synthesis in susceptible leukemic cells that often lack sufficient asparagine synthetase expression. nih.govbiotech-asia.orgeviq.org.aumdpi.com In NKTL cells, L-Asparaginase specifically triggers the CD95 (Fas/Apo-1)-caspase 8-caspase 3 apoptotic pathway. patsnap.comnih.govnih.gov

Data Tables

A study evaluating the apoptosis rate in the SNK6 cell line demonstrated the synergistic potential of this combination. nih.gov

Treatment GroupCalculated Additive Apoptosis Rate (%)Actual Apoptosis Rate (%)
This compound + L-Asparaginase (SNK6 cells)57.2975.58

Source: nih.gov

Furthermore, in vivo preclinical studies have corroborated these findings, showing a reduction in tumor weight in groups treated with the combination therapy compared to those receiving single-agent treatments. nih.gov

Advanced Research Methodologies in Chiauranib Studies

In Vitro Cellular Assays

Reactive Oxygen Species Measurement (DHE staining)

Reactive Oxygen Species (ROS) play a dual role in cellular processes, acting as essential signaling messengers in normal cells and contributing to both tumor development and cell death depending on their levels nih.gov. Excessive oxidative stress can lead to DNA damage and trigger cancer cell apoptosis nih.gov. Dihydroethidium (DHE) staining is a common method used to measure intracellular ROS, particularly superoxide (B77818) radicals, in cells and tissues nih.govabcam.comnih.gov.

In studies involving Chiauranib, DHE staining has been utilized to assess its impact on ROS production within cancer cells. For instance, research on colorectal cancer (CRC) cells demonstrated that this compound increases ROS production in KRAS wild-type CRC cells nih.gove-century.us. This increase in ROS is mechanistically linked to the activation of the p53 signaling pathway, which subsequently inhibits KRAS wild-type CRC cell growth nih.gove-century.us. In vivo experiments using SW48 xenograft models also confirmed that this compound treatment led to an increased accumulation of superoxide anion radicals in tumors, consistent with in vitro findings e-century.us.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) in SW48 Xenograft Models

Treatment GroupROS Accumulation (DHE Fluorescence Intensity)Significance (vs. Vehicle)Reference
VehicleBaselineN/A e-century.us
This compoundIncreasedP < 0.05, P < 0.01 e-century.us

In Vivo Xenograft Models and Orthotopic Models

In vivo xenograft models and orthotopic models are critical for evaluating the anti-tumor efficacy of this compound in a living system, providing insights into its effects on tumor growth and the tumor microenvironment nih.govnih.gov. These models involve implanting human cancer cells into immunodeficient mice, allowing researchers to study tumor progression and response to treatment in a more physiologically relevant context than in vitro studies nih.gov.

This compound has demonstrated significant tumor growth inhibition in various human tumor xenograft models, including those derived from colorectal cancer, follicular lymphoma, and transformed follicular lymphoma (t-FL) medchemexpress.comnih.govmdpi.come-century.usnih.gov.

In colorectal cancer xenograft models, this compound treatment significantly inhibited the growth of SW48 xenograft tumors, which are KRAS wild-type, while showing less effect on LoVo xenograft models (KRAS mutation) e-century.us. For instance, a dose of 40 mg/kg of this compound administered once every three days significantly inhibited SW48 tumor growth and reduced tumor weight e-century.us.

Studies in follicular lymphoma and transformed follicular lymphoma (t-FL) xenograft models also reported a significant inhibitory effect of this compound on tumor progression mdpi.comnih.govashpublications.org. For example, oral administration of this compound (10 mg/kg/day) in t-FL xenograft models led to lower tumor volumes and weights compared to control groups, and also improved survival curves nih.gov.

Table 2: Summary of this compound's Tumor Growth Inhibition in Xenograft Models

Tumor ModelCell Line UsedThis compound Dose/RegimenKey FindingReference
Colorectal Cancer XenograftSW4840 mg/kg, q3d, oralSignificant inhibition of tumor growth & weight e-century.us
Transformed Follicular Lymphoma XenograftDOHH210 mg/kg/day, oralSignificant reduction in tumor volume & weight, improved survival nih.gov

Immunohistochemical (IHC) staining is a vital technique used in in vivo studies to visualize specific biomarkers and assess changes in the tumor microenvironment, such as angiogenesis mdpi.come-century.usashpublications.org. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis google.com.

This compound's anti-angiogenic activity has been assessed through IHC staining. In follicular lymphoma studies, this compound treatment significantly reduced angiogenesis in tumors, which was validated by immunohistochemical staining of VEGFA (Vascular Endothelial Growth Factor A), a key marker of angiogenesis mdpi.comashpublications.org. This reduction in VEGFA expression indicates that this compound effectively suppresses the formation of new blood vessels that supply tumors mdpi.comashpublications.org.

Furthermore, IHC staining for proliferation markers like Ki67 and apoptosis markers like TUNEL has been performed in this compound studies. In SW48 colorectal cancer xenograft models, Ki67 staining showed that this compound inhibited the proliferation of KRAS wild-type CRC cells, while TUNEL staining indicated increased apoptosis e-century.us. DHE staining in these xenograft tumors also confirmed an increase in superoxide anion radicals, consistent with its mechanism of action e-century.us.

Table 3: Immunohistochemical Findings in this compound Xenograft Studies

Biomarker/AssessmentTissue Type (Model)This compound Effect (vs. Control)Reference
Angiogenesis (VEGFA)t-FL Xenograft TumorsSignificantly reduced mdpi.comashpublications.org
Cell Proliferation (Ki67)SW48 CRC Xenograft TumorsInhibited e-century.us
Apoptosis (TUNEL)SW48 CRC Xenograft TumorsInduced e-century.us
ROS (DHE)SW48 CRC Xenograft TumorsIncreased e-century.us

Computational and In Silico Approaches

Computational and in silico approaches are increasingly integral to drug discovery and development, allowing for the prediction of molecular interactions, binding affinities, and the elucidation of structure-activity relationships without extensive experimental work abcam.comeuropeanreview.orgnih.gov. These methods save time and resources by providing a preliminary understanding of how a compound might interact with its biological targets abcam.comnih.gov.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex europeanreview.orgnih.gov. It helps determine the strength of interaction between the ligand and the target receptor, expressed as binding energy europeanreview.orgnih.govexplorationpub.com. Lower binding energy values generally indicate a stronger affinity between the ligand and the target nih.gov.

This compound has been subjected to molecular docking studies to delineate its interactions with various kinase targets. For instance, docking studies have shown that this compound exhibits favorable binding energies with angiogenesis-related kinases such as VEGFR1, VEGFR2, VEGFR3, PDGFRα, c-Kit, mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R medchemexpress.comnih.govcenmed.comexplorationpub.comresearchgate.net. Specifically, this compound has been shown to bind to the CSF1R kinase domain, with reported docking scores indicating strong binding affinities researchgate.netresearchgate.net. Its interaction with specific residues, such as Met637, Leu588, and Cys666 in CSF1R, highlights its specificity and potential mechanisms of action explorationpub.com.

Table 4: Representative Binding Energies of this compound with Target Kinases (Illustrative)

Target KinaseBinding Energy (kcal/mol)Reference
CSF1R-12.96 (docking score) researchgate.net
JNK-9.870 (for BLZ945, compared to this compound) innovareacademics.in
NLRP3-4.872 (for BLZ945, compared to this compound) innovareacademics.in

Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a chemical compound that are responsible for its biological activity gardp.orgwikipedia.org. By systematically modifying the chemical structure of a compound and testing the biological effects of these modifications, medicinal chemists can understand how different parts of the molecule contribute to its potency and selectivity wikipedia.orgcollaborativedrug.com. This understanding is crucial for optimizing lead compounds in drug development gardp.orgwikipedia.org.

While specific detailed SAR studies for this compound's chemical modifications were not extensively detailed in the provided search results, the compound itself is characterized as a multi-target inhibitor whose design likely stemmed from SAR principles. This compound's ability to potently inhibit multiple kinases (VEGFRs, PDGFRα, c-Kit, Aurora B, CSF-1R) with IC50 values in the nanomolar range suggests that its chemical structure has been optimized for these interactions medchemexpress.comcenmed.com. The development of such a multi-targeted agent inherently involves understanding the structural features that allow it to bind to and inhibit diverse but related kinase targets, thereby achieving its comprehensive anti-tumor effect google.com. Computational approaches, including quantitative structure-activity relationships (QSAR), are often employed in such studies to build mathematical relationships between chemical structure and biological activity, guiding the design of new molecules with enhanced activity wikipedia.orgcabidigitallibrary.org.

Future Research Directions and Translational Perspectives for Chiauranib

Elucidation of Additional Target Interactions and Off-Target Specificity

Chiauranib is recognized as a multi-target inhibitor, primarily acting on angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R nih.gov. Preclinical studies have confirmed its high selectivity and potency against these targets, exhibiting single-digit nanomolar IC50 values, with minimal activity observed against off-target non-receptor kinases, proteins, G protein-coupled receptors (GPCRs), and ion channels nih.gov.

Further research aims to precisely elucidate any additional target interactions that contribute to its anti-tumor effects. For instance, this compound has been observed to induce apoptosis in extranodal NK/T-cell lymphoma (NKTL) cells through an AIF-dependent pathway, which is distinct from the conventional cyt-c/caspase mitochondrial apoptosis pathway, suggesting a novel mechanism of action in this context patsnap.com. Mechanistic studies have also shown that this compound selectively inhibits KRAS wild-type colorectal cancer (CRC) cells by triggering reactive oxygen species (ROS) production via activation of the p53 signaling pathway patsnap.come-century.us. Moreover, structural analyses of its interaction with CSF1R kinase have revealed binding with residues such as Met637 and Leu588, indicating specificity, and Cys666, which may contribute to evading drug resistance mediated by the p-glycoprotein efflux pump nih.gov. Continued investigation will focus on determining whether other targets of this compound contribute to a synergistic lethal impact in various malignancies, such as transformed follicular lymphoma (t-FL) nih.govmdpi.com.

Investigation of Novel Combination Therapies in Diverse Preclinical Models

The multi-target nature of this compound provides a strong rationale for its investigation in combination with other anti-cancer modalities. Preclinical studies have already begun to explore these synergistic opportunities. For example, this compound has demonstrated synergistic anti-tumor activity when combined with immune checkpoint inhibitors, such as PD-1 antibodies, in mouse tumor models google.com. This is supported by this compound's ability to inhibit CSF-1R, which can reduce the infiltration and expansion of immunosuppressive cells, thereby enhancing the anti-tumor immune function of the body nih.gov.

Ongoing clinical investigations are exploring this compound in combination with various chemotherapeutic agents for different cancer types. A phase 2 clinical trial is currently evaluating this compound in combination with albumin-bound paclitaxel (B517696) and gemcitabine (B846) as a first-line treatment for locally advanced or metastatic pancreatic ductal adenocarcinoma chipscreen.com. Additionally, a randomized, double-blind, controlled, multicenter phase 3 clinical trial is underway, combining this compound with paclitaxel for patients with platinum-refractory or platinum-resistant recurrent ovarian cancer chipscreen.com. The inhibition of Aurora B phosphorylation by this compound has also been shown to be effective in reversing paclitaxel resistance in cancer cells, further supporting such combinations nih.gov. The broad activity of this compound across various human tumor xenograft models, including those derived from colon, lung, liver, and stomach cancers, provides a robust foundation for further preclinical exploration of novel combination strategies nih.gov.

Identification and Validation of Predictive Biomarkers for this compound Response (e.g., KRAS Wild-Type Status)

Identifying predictive biomarkers is crucial for personalizing cancer therapy and ensuring that patients most likely to benefit from this compound are selected. A significant finding in this regard is this compound's selective inhibition of colorectal cancer (CRC) cells with wild-type KRAS, both in vitro and in vivo patsnap.come-century.us. Conversely, CRC cells with KRAS mutations exhibit resistance to this compound, primarily due to an increased expression of Nrf2, which stably elevates the basal antioxidant program and consequently lowers the intracellular reactive oxygen species (ROS) levels induced by this compound patsnap.come-century.us. This mechanism highlights KRAS wild-type status as a strong candidate for a predictive biomarker for this compound response in CRC e-century.usvulcanchem.com.

Further research is essential to validate KRAS wild-type status as a definitive predictive biomarker and to identify additional biomarkers that can predict response or resistance across other cancer types where this compound shows activity. CSF1R, a target of this compound, is also considered a novel predictive biomarker for immunotherapy in cancer, suggesting its potential role as a biomarker for this compound, particularly in combination regimens nih.govexplorationpub.com.

Deeper Exploration of Resistance Mechanisms and Overcoming Strategies

Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for designing strategies to overcome them. As noted, KRAS mutation in CRC cells leads to resistance through the upregulation of Nrf2 and subsequent elevation of the antioxidant program patsnap.come-century.us.

General strategies to circumvent drug resistance, which are applicable to this compound, include the development of combination therapies, a deeper understanding of resistance mechanisms to identify novel drug targets, the identification of predictive biomarkers, and the modulation of the tumor microenvironment frontiersin.orgnih.gov. This compound's design as a multi-target inhibitor inherently aims to address drug resistance by simultaneously impacting multiple pathways involved in tumorigenesis, including angiogenesis, cell mitosis, and the tumor inflammatory microenvironment google.comchipscreen.com. Its unique Aurora B inhibitory activity may also contribute to reducing genome instability and inhibiting tumor cell metastasis, potentially mitigating certain resistance pathways google.com. Future studies will focus on comprehensive profiling of acquired resistance in preclinical models and clinical samples to identify novel resistance mechanisms and develop rational combination or sequential therapies.

Preclinical Pharmacodynamic Profiling for Optimized Dosing Strategies

Rigorous preclinical pharmacodynamic (PD) profiling is essential to optimize dosing strategies for this compound, ensuring maximal efficacy with minimal toxicity. Preclinical studies have successfully verified the inhibition of this compound's known targets and their corresponding biological pathway effects in vivo nih.gov. For instance, it has been shown to induce significant regression or complete inhibition of tumor growth at well-tolerated oral doses in various human tumor xenograft models researchgate.net. In a transformed follicular lymphoma (t-FL) xenograft model, this compound effectively inhibited tumor development at a dose of 10 mg/kg/day without exhibiting lethal toxicity nih.govmdpi.com.

Pharmacokinetic analyses from phase I clinical trials have established a linear and dose-dependent profile for this compound, characterized by rapid absorption and slow elimination, reaching steady-state plasma concentrations within approximately 8 days nih.govnih.gov. While clinical data, the maximum tolerated dose (MTD) was determined to be 50 mg/day in a phase I study, based on dose-limiting toxicity (DLT) of grade 3 hypertension observed at 65 mg/day nih.govvulcanchem.comnih.gov. This information is crucial for guiding further preclinical PD studies to establish optimal dosing regimens and schedules that translate effectively to clinical settings, aiming to achieve sustained target inhibition and anti-tumor activity.

Advanced Animal Model Development for Comprehensive Preclinical Evaluation

The continued development and utilization of advanced animal models are vital for a comprehensive preclinical evaluation of this compound. This compound has demonstrated broad anti-tumor activity across a range of human tumor xenograft models, including those derived from colon, lung, liver, and stomach cancers nih.gov. These models have been instrumental in demonstrating its efficacy, such as in t-FL xenograft models where it significantly inhibited tumor growth nih.govmdpi.com.

Beyond conventional xenograft models, the field is moving towards more sophisticated and human-relevant preclinical models. The U.S. FDA is increasingly accepting non-animal data derived from human-relevant models, such as organoids, tissue chips, microphysiological systems (MPS), and computational models powered by artificial intelligence (AI) and machine learning, for preclinical safety and efficacy assessments pharmasalmanac.com. These advanced models offer the potential to bridge the translational gap between preclinical findings and human clinical outcomes, providing more predictive data. The development and integration of these models, alongside established in vivo models like drug target knock-in humanized models, will be crucial for comprehensively evaluating this compound's efficacy, toxicity, and resistance mechanisms in a more physiologically relevant context patsnap.commdpi.com. These platforms enable the assessment of local tumor invasion, metastasis, and resistance, as well as the evaluation of survival endpoints with various dosing strategies mdpi.com.

Q & A

Q. What are the primary molecular targets of Chiauranib, and how do they contribute to its antitumor activity?

this compound is a multi-target inhibitor with potent activity against angiogenesis-related kinases (VEGFR1/2/3, PDGFRα, c-Kit), mitotic kinase Aurora B, and chronic inflammation-related CSF1R (IC50: 1–9 nM) . Its antitumor effects arise from dual inhibition of tumor vascularization (via VEGFR/PDGFR), mitotic disruption (via Aurora B), and modulation of tumor-associated macrophages (via CSF1R). To validate target engagement, researchers should employ kinase activity assays (e.g., ADP-Glo™) and immunoblotting for downstream markers like phosphorylated STAT3 or ERK .

Q. How should researchers design dose-escalation studies for this compound in preclinical models?

Phase I trials (e.g., 10–65 mg dosing) demonstrate nonlinear pharmacokinetics, with Cmax increasing disproportionately with dose (e.g., 10 mg: 201 ng/mL vs. 65 mg: 1,275 ng/mL on Day 1) . For preclinical studies, use a logarithmic dose range to capture saturation effects. Monitor plasma concentrations via LC-MS/MS and correlate with pharmacodynamic markers (e.g., tumor volume, Ki67 staining). Include recovery phases to assess rebound effects.

Q. What experimental methodologies are critical for assessing this compound’s impact on tumor microenvironments?

Use syngeneic mouse models with flow cytometry to quantify tumor-infiltrating immune cells (e.g., CD8+ T cells, macrophages). For angiogenesis, perform CD31 immunohistochemistry to assess microvessel density. Combine with cytokine profiling (ELISA/MSD) to evaluate CSF1R-dependent macrophage polarization .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between single-dose and chronic dosing regimens?

In Phase I trials, AUC0-24h on Day 28 exceeded Day 1 values at higher doses (e.g., 65 mg: 2,238 ng/mL vs. 1,275 ng/mL), suggesting accumulation due to CYP450 saturation or tissue retention . To address this, conduct physiologically based pharmacokinetic (PBPK) modeling and repeat sampling at steady state. Compare trough levels (Ctrough) across doses to identify nonlinear clearance.

Q. What strategies validate this compound’s dual inhibition of angiogenesis and mitotic signaling in resistant tumors?

  • Angiogenesis: Use orthotopic models with dynamic contrast-enhanced MRI to monitor vascular permeability.
  • Mitotic disruption: Perform time-lapse microscopy to quantify mitotic arrest (e.g., Aurora B inhibition causes polyploidy).
  • Resistance mechanisms: Profile secondary mutations via whole-exome sequencing or CRISPR screens targeting VEGFR2/Aurora B .

Q. How should researchers analyze conflicting data on STAT3 activation in this compound-treated cells?

Preclinical studies show paradoxical STAT3 nuclear translocation despite reduced phosphorylated STAT3 (p-STAT3) levels . To reconcile this:

  • Use subcellular fractionation + Western blotting to quantify nuclear vs. cytoplasmic p-STAT3.
  • Employ Förster resonance energy transfer (FRET) probes to assess real-time STAT3 conformational changes.
  • Consider off-target effects on JAK/STAT regulators (e.g., SOCS proteins).

Methodological Guidance

How to formulate a hypothesis-driven research question on this compound’s multi-target synergy?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: “Does co-inhibition of CSF1R and Aurora B by this compound synergize to reduce tumor-associated macrophage-mediated immunosuppression in triple-negative breast cancer?”
  • Validate via combinatorial knockdown (siRNA) and cytokine arrays .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound trials?

Use mixed-effects models to account for inter-patient variability. For time-to-event data (e.g., progression-free survival), apply Cox proportional hazards regression with dose as a continuous variable. Report 95% confidence intervals for AUC/Cmax ratios to quantify exposure-response relationships .

Q. How to ensure reproducibility in kinase inhibition assays for this compound?

  • Controls: Include staurosporine (pan-kinase inhibitor) and vehicle-only wells.
  • Replicates: Perform triplicate technical replicates across three independent experiments.
  • Data reporting: Adhere to MIAME guidelines for microarray data or BRET/FRET parameters .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply when designing this compound trials involving vulnerable populations?

Follow IRB protocols for informed consent, emphasizing risks of QT prolongation (observed at >50 mg doses) . For pediatric studies, incorporate DSMB oversight and adaptive trial designs to minimize exposure to subtherapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.